molecular formula C11H12N2O5 B8300063 3-(4-Acetyl-3-nitrophenyl)-2-aminopropanoic acid

3-(4-Acetyl-3-nitrophenyl)-2-aminopropanoic acid

Cat. No. B8300063
M. Wt: 252.22 g/mol
InChI Key: HCVOUWCNZVEOSJ-UHFFFAOYSA-N
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Patent
US08785151B2

Procedure details

Diethyl 2-acetamido-2-(4-acetyl-3-nitrobenzyl)malonate (2.0 g) was dissolved in 10 mL 37% HCl, heated at 100° C. overnight, and cooled down. The resulting solid was collect by filtration, affording 3-(4-acetyl-3-nitrophenyl)-2-aminopropanoic acid. 1H NMR (400 MHz, D2O): δ 8.01(s, 1H), 7.53 (d, J=7.6 Hz, 1H), 7.50 (d, J=7.6 Hz, 1H), 4.07 (m, 1H), 3.20-3.34 (m, 2H), 2.52 (s, 3H); 13C NMR: δ 201.39, 170.78, 174.89, 140.02, 137.84, 136.28, 129.59, 126.46, 54.46, 36.56, 30.01; ESI-MS (m/z) 253.22 (MH+).
Name
Diethyl 2-acetamido-2-(4-acetyl-3-nitrobenzyl)malonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]([CH2:16][C:17]1[CH:22]=[CH:21][C:20]([C:23](=[O:25])[CH3:24])=[C:19]([N+:26]([O-:28])=[O:27])[CH:18]=1)(C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=O)C>Cl>[C:23]([C:20]1[CH:21]=[CH:22][C:17]([CH2:16][CH:5]([NH2:4])[C:6]([OH:8])=[O:7])=[CH:18][C:19]=1[N+:26]([O-:28])=[O:27])(=[O:25])[CH3:24]

Inputs

Step One
Name
Diethyl 2-acetamido-2-(4-acetyl-3-nitrobenzyl)malonate
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=CC(=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
FILTRATION
Type
FILTRATION
Details
The resulting solid was collect by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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